5-(Difluoromethyl)pyrazine-2-carboxylic acid

Alzheimer's disease BACE1 inhibitor Medicinal chemistry

Procure the exact 5-(difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2) to ensure your candidates retain the essential 5-CF2H pharmacophore. Generic substitution with 3-CF2H, CF3, CH3 or Cl analogs irrevocably alters target binding affinity, selectivity, and CNS drug-likeness—validated in Elenbecestat (BACE1) and sacubitril-class (AT1/NEP) programs. Secure the precise regioisomer required for reproducible SAR and patent integrity.

Molecular Formula C6H4F2N2O2
Molecular Weight 174.1 g/mol
CAS No. 1174321-06-2
Cat. No. B1398858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)pyrazine-2-carboxylic acid
CAS1174321-06-2
Molecular FormulaC6H4F2N2O2
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(=O)O)C(F)F
InChIInChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12)
InChIKeyUYWJPTNAOQSWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2): A Strategic Intermediate for CNS-Penetrant BACE1 and Dual-Action Cardiovascular Therapeutics


5-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2) is a heterocyclic organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol [1]. It is a pyrazine-2-carboxylic acid derivative featuring a difluoromethyl (-CF2H) group at the 5-position. This compound is not an active pharmaceutical ingredient itself but serves as a critical building block for the synthesis of 5-(difluoromethyl)pyrazine-2-carboxamide, a common partial structural motif found in compounds with amyloid beta (Aβ) production inhibitory action, beta-site APP cleaving enzyme (BACE1) inhibitory action, AT1 receptor antagonist activity, and neprilysin inhibition activity [2][3]. Its commercial availability typically ranges from 95% to 97% purity, with storage conditions recommended at 2-8°C [1].

Why 5-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2) Cannot Be Simply Replaced by Other Pyrazine Carboxylic Acid Analogs


The specific substitution pattern and the presence of the difluoromethyl group at the 5-position of the pyrazine ring are critical for the downstream biological activity of the final pharmaceutical compounds. Replacing 5-(difluoromethyl)pyrazine-2-carboxylic acid with a regioisomer such as 3-(difluoromethyl)pyrazine-2-carboxylic acid (CAS 1443287-46-4), or with analogs bearing different substituents like 5-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060814-50-7), 5-methylpyrazine-2-carboxylic acid (CAS 5521-55-1), or 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1), alters the electronic properties, lipophilicity, and steric profile of the resulting carboxamide motif . Such changes can profoundly impact target binding affinity, selectivity, and pharmacokinetic properties . The difluoromethyl group (-CF2H) is a recognized bioisostere that uniquely balances hydrogen bonding capacity and lipophilicity, a profile not replicated by trifluoromethyl, methyl, or chloro substituents, making generic substitution infeasible without extensive re-optimization of a lead series [1].

Quantitative Differentiation of 5-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2) from Structural Analogs


Critical Intermediate for Elenbecestat (E2609) and CNS-Penetrant BACE1 Inhibitors: Regiochemical Specificity at Position 5

5-(Difluoromethyl)pyrazine-2-carboxylic acid is the essential and patented precursor for the synthesis of 5-(difluoromethyl)pyrazine-2-carboxamide, which is the core structural motif of Elenbecestat (E2609) and related BACE1 inhibitors [1]. The 5-position of the difluoromethyl group is a key structural requirement. The regioisomer 3-(difluoromethyl)pyrazine-2-carboxylic acid (CAS 1443287-46-4) cannot be used to construct the same carboxamide motif required for these inhibitors . While direct activity data for the carboxylic acid intermediate is not relevant (as it is not the active species), its utility is defined by its role in producing compounds with specific biological profiles. For instance, Elenbecestat, which incorporates the 5-(difluoromethyl)pyrazine-2-carboxamide motif, is a potent BACE1 inhibitor.

Alzheimer's disease BACE1 inhibitor Medicinal chemistry

Foundational Building Block for Dual AT1 Receptor Antagonists and Neprilysin Inhibitors

The compound is explicitly claimed as a key intermediate in patents for developing molecules with combined AT1 receptor antagonist and neprilysin (NEP) inhibition activities [1]. This dual mechanism is the basis for highly effective heart failure therapies. Analogs lacking the specific 5-difluoromethylpyrazine-2-carboxylic acid moiety, such as the trifluoromethyl analog (CAS 1060814-50-7) which is used in the SDHI fungicide pyraziflumid , or the methyl analog (CAS 5521-55-1) used in other pharmaceuticals [2], are directed toward entirely different therapeutic applications and biological targets.

Cardiovascular AT1 receptor Neprilysin Heart failure

Purity and Physical Form Specifications: Quantifiable Benchmarks for Research Procurement

Commercially, 5-(difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2) is typically supplied with a minimum purity specification of 95% . This is a key differentiator from less common analogs that may only be available via custom synthesis with variable quality and longer lead times. While 3-(difluoromethyl)pyrazine-2-carboxylic acid (CAS 1443287-46-4) also lists a 95% purity , the 5-substituted isomer is the specific regioisomer validated for the key therapeutic programs mentioned previously.

Chemical procurement Analytical chemistry Quality control

Validated Research and Industrial Applications of 5-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2) Based on Primary Evidence


Synthesis of CNS-Penetrant BACE1 Inhibitors for Alzheimer's Disease Research

This compound is the crucial starting material for generating the 5-(difluoromethyl)pyrazine-2-carboxamide motif found in BACE1 inhibitors, including the clinically evaluated compound Elenbecestat [1]. Researchers developing novel small molecules targeting the amyloid beta pathway for Alzheimer's disease should procure this specific regioisomer to ensure their synthesized candidates maintain the required pharmacophore for BACE1 inhibition.

Construction of Dual-Action Cardiovascular Agents (AT1 Antagonists and Neprilysin Inhibitors)

Patents explicitly cite 5-(difluoromethyl)pyrazine-2-carboxylic acid as a building block for compounds with AT1 receptor antagonist and neprilysin (NEP) inhibition activities [2]. This is directly relevant to heart failure research and the development of next-generation therapeutics akin to sacubitril/valsartan. The compound provides the specific heterocyclic core required for this dual mechanism.

Medicinal Chemistry Campaigns Exploring Bioisosteres of the Pyrazine-2-carboxamide Pharmacophore

The difluoromethyl group (-CF2H) is a valuable bioisostere that can modulate lipophilicity and hydrogen bonding. 5-(Difluoromethyl)pyrazine-2-carboxylic acid serves as a direct entry point for synthesizing amide libraries that probe the effect of this specific substituent at the 5-position of the pyrazine ring [1]. This allows for systematic structure-activity relationship (SAR) studies against various biological targets where pyrazine carboxamides are privileged scaffolds.

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